molecular formula C11H21NO B13814065 1-(Azepan-1-yl)-3-methylbutan-1-one CAS No. 20299-78-9

1-(Azepan-1-yl)-3-methylbutan-1-one

Cat. No.: B13814065
CAS No.: 20299-78-9
M. Wt: 183.29 g/mol
InChI Key: WSAFHDPKLKXLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-methylbutan-1-one is a ketone derivative featuring a seven-membered azepane ring linked to a 3-methylbutan-1-one moiety. The compound’s synthesis may involve chemoselective dehydrogenation or dihydroxylation protocols, as inferred from methodologies applied to structurally similar amides .

Properties

CAS No.

20299-78-9

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(azepan-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C11H21NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3

InChI Key

WSAFHDPKLKXLDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3-methylbutanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom, forming new derivatives.

Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Azepan-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as a penetration enhancer in transdermal drug delivery systems.

    Medicine: Research has explored its potential as a scaffold for designing new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.

    Industry: In material science, this compound is investigated for its role in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-methylbutan-1-one involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in transdermal drug delivery, where it facilitates the transport of drugs across the skin barrier .

At the molecular level, the compound may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Azepan-1-yl)-3-methylbutan-1-one with structurally analogous 3-methylbutan-1-one derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Azepane ring Likely C₁₁H₁₉NO ~181 (estimated) Not explicitly reported; inferred stability from azepane’s rigidity. Potential pharmaceutical intermediates or bioactive agents.
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-Hydroxyphenyl C₁₁H₁₄O₂ 178.23 Purity ≥95%; liquid state; used in drug synthesis and agrochemicals. Pharmaceutical building blocks, crop protection agents, materials science.
1-(4-Fluorophenyl)-3-methylbutan-1-one 4-Fluorophenyl C₁₁H₁₃FO 180.22 Commercial availability (Apollo Scientific); high cost (€589/g). Research reagent; synthetic intermediate.
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one 5-Fluoropyridin-3-yl C₁₀H₁₀FNO 181.2 Discontinued production; purity ≥95%. Limited data; likely niche research applications.
1-(4-Methoxyphenyl)-3-methylbutan-1-one 4-Methoxyphenyl C₁₂H₁₆O₂ 192.25 Boiling point: 167°C (25 Torr); density 0.986 g/cm³. Unspecified; methoxy group suggests potential for solubility modulation.
1-(4-Bromophenyl)-3-methylbutan-1-one 4-Bromophenyl C₁₁H₁₃BrO 241.12 Solubility in DMSO; storage at 2–8°C. Research use only (e.g., kinase inhibition studies).
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one Piperidinyl with bromomethyl C₁₁H₂₀BrNO 262.19 Reactive bromomethyl group; used in alkylation or cross-coupling reactions. Chemical synthesis; pharmaceutical intermediates.

Key Observations :

Structural Influence on Properties :

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 4-fluorophenyl) exhibit higher molecular weights and distinct boiling points compared to aliphatic azepane-containing analogs.
  • Polar Groups : Hydroxyl (2-hydroxyphenyl) and methoxy (4-methoxyphenyl) groups enhance solubility in polar solvents, whereas halogenated variants (e.g., bromo, fluoro) improve stability and reactivity for further functionalization .

Synthetic Utility :

  • Piperidinyl and azepanyl derivatives are valuable in medicinal chemistry due to their nitrogen-containing rings, which mimic natural alkaloids .
  • Brominated compounds (e.g., 4-bromophenyl) serve as intermediates for cross-coupling reactions in drug discovery .

Commercial and Regulatory Status :

  • Several analogs (e.g., 5-fluoropyridin-3-yl derivative) are discontinued, highlighting supply-chain challenges for niche research chemicals .
  • The 2-hydroxyphenyl variant is industrially validated for agrochemical and pharmaceutical use, reflecting its versatility .

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